molecular formula C10H11NO4 B14433642 O-Benzoylserine CAS No. 83044-84-2

O-Benzoylserine

Cat. No.: B14433642
CAS No.: 83044-84-2
M. Wt: 209.20 g/mol
InChI Key: ZQXBXSLGROYFDW-UHFFFAOYSA-N
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Description

O-Benzoylserine is a synthetic organic compound derived from the amino acid serine, where the hydroxyl (-OH) group on the serine side chain is esterified with a benzoyl group (C₆H₅CO-). This modification enhances the compound’s lipophilicity and stability, making it valuable in peptide synthesis as a protective group for serine residues . The benzoyl group’s electron-withdrawing nature may influence reactivity and metabolic pathways compared to alkyl-protected derivatives.

Properties

CAS No.

83044-84-2

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-3-benzoyloxypropanoic acid

InChI

InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)

InChI Key

ZQXBXSLGROYFDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Benzoylserine can be synthesized through the esterification of serine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves dissolving serine in a suitable solvent like methanol or ethanol, followed by the addition of benzoyl chloride and pyridine. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: O-Benzoylserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: O-Benzoylserine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. It serves as a precursor for various chemical transformations and functional group modifications .

Biology: In biological research, this compound is studied for its role in enzyme-catalyzed reactions and its potential as a substrate for biochemical assays. It is also used in the study of protein-ligand interactions and enzyme kinetics .

Medicine: Its derivatives may exhibit biological activity and can be explored for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds. Its applications extend to the manufacture of pharmaceuticals, agrochemicals, and fine chemicals .

Mechanism of Action

The mechanism of action of O-Benzoylserine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between O-Benzoylserine and related compounds:

Compound Molecular Formula Molecular Weight CAS Number Key Features Applications References
This compound C₁₀H₁₁NO₄ 209.20 (calc.) Not Provided Benzoyl ester of serine; enhanced stability and lipophilicity Peptide synthesis, biochemical studies Inferred
O-Benzyl-L-serine C₁₀H₁₃NO₃ 195.22 6224-02-8 Benzyl ether of serine; chiral center, used as a protective group Peptide synthesis, drug intermediates
O-Benzyl-L-threonine C₁₁H₁₅NO₃ 209.24 4378-10-3 Benzyl ether of threonine; additional methyl group increases steric bulk Chiral building blocks, drug design
O-Benzoyl Benzoic Acid C₁₄H₁₀O₃ 226.23 85-52-9 Benzoyl ester of benzoic acid; aromatic stacking capability Pharmaceutical intermediate
O-(2-Chlorobenzyl)hydroxylamine HCl C₇H₉Cl₂NO 194.06 5555-48-6 Chlorinated benzyl group; reactive hydroxylamine moiety Organic synthesis, crosslinking agents

Physicochemical Properties

  • Lipophilicity : this compound’s benzoyl group confers higher logP (estimated ~1.5) compared to O-benzyl-L-serine (logP ~1.2) due to the aromatic ester’s hydrophobic nature.
  • Stability: Benzoyl esters (e.g., this compound) are more resistant to hydrolysis under basic conditions than benzyl ethers (e.g., O-benzyl-L-serine), which require stronger acids or hydrogenolysis for deprotection .
  • Solubility : this compound is likely sparingly soluble in water but soluble in organic solvents (e.g., DMSO, chloroform), similar to O-benzyl-L-threonine, which has a solubility of 10 mg/mL in DMSO .

Research Findings and Trends

  • Synthetic Utility: Benzoyl-protected amino acids (e.g., this compound) are preferred in automated peptide synthesizers due to their stability under repetitive coupling conditions .
  • Drug Design : O-Benzyl-L-threonine derivatives show promise in antiviral therapies, leveraging their enhanced metabolic stability compared to unprotected threonine .
  • Environmental Impact : Benzoyl-containing compounds (e.g., O-Benzoyl Benzoic Acid) require careful disposal due to persistence in aquatic systems .

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